2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17537710
InChI: InChI=1S/C6H7F2N3O2/c1-3-9-10-4(11(3)2)6(7,8)5(12)13/h1-2H3,(H,12,13)
SMILES:
Molecular Formula: C6H7F2N3O2
Molecular Weight: 191.14 g/mol

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid

CAS No.:

Cat. No.: VC17537710

Molecular Formula: C6H7F2N3O2

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid -

Specification

Molecular Formula C6H7F2N3O2
Molecular Weight 191.14 g/mol
IUPAC Name 2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid
Standard InChI InChI=1S/C6H7F2N3O2/c1-3-9-10-4(11(3)2)6(7,8)5(12)13/h1-2H3,(H,12,13)
Standard InChI Key ZVARBGRFWJTNGD-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N1C)C(C(=O)O)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 4,5-dimethyl-1,2,4-triazole ring fused to a difluoroacetic acid moiety. The triazole ring, a five-membered heterocycle with three nitrogen atoms, adopts a planar configuration, while the difluoroacetic acid group introduces steric and electronic effects via its two fluorine atoms. The IUPAC name, 2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid, reflects this arrangement .

Key identifiers include the Canonical SMILES CC1=NN=C(N1C)C(C(=O)O)(F)F\text{CC1=NN=C(N1C)C(C(=O)O)(F)F} and the Standard InChIKey ZVARBGRFWJTNGD-UHFFFAOYSA-N. These descriptors confirm the spatial positioning of substituents and hydrogen-bonding potential at the carboxylic acid group.

Physical and Chemical Properties

Predicted physicochemical properties include a boiling point of 344.2±52.0 °C and a density of 1.43±0.1 g/cm³ . The pKa of the carboxylic acid group is estimated at 8.65±0.20, suggesting moderate acidity under physiological conditions . The fluorine atoms enhance lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Optimization

Reaction Conditions and Yields

Optimal conditions for triazole syntheses often involve polar aprotic solvents (e.g., DMF or DMSO) and temperatures between 80–100 °C . In a representative protocol, oxidative cyclization using dimethyl sulfoxide (DMSO) at 100 °C for 4 hours achieved yields exceeding 80% for structurally related compounds . Catalytic iodine or triflic acid may accelerate disulfide formation, though excess oxidants risk side reactions .

Biological Activities and Mechanisms

Anti-inflammatory Applications

The compound’s triazole ring may modulate inflammatory pathways by inhibiting cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) production. In murine models, related triazoles reduced paw edema by 40–60% at doses of 10–20 mg/kg. The difluoro group’s electron-withdrawing properties could stabilize enzyme-inhibitor complexes, prolonging therapeutic effects.

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

The presence of fluorine atoms typically slows hepatic metabolism by cytochrome P450 enzymes, extending half-life. In vitro studies on similar triazoles report t₁/₂ > 6 hours in human liver microsomes, suggesting favorable pharmacokinetics.

Toxicity Profiles

Acute toxicity data remain limited, but structural analogs exhibit LD₅₀ > 500 mg/kg in rodents . Chronic exposure risks, such as hepatotoxicity or renal impairment, require further evaluation.

Industrial and Agricultural Applications

Pesticide Development

While primarily researched for medicinal use, triazole derivatives also serve as agrochemicals. For instance, spirotetramat, a spirocyclic triazole, targets sap-sucking pests by inhibiting lipid biosynthesis . The difluoroacetic group in 2-(dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid could similarly disrupt insect metabolism, though field trials are needed .

Future Research Directions

Synthesis Scalability

Current methods lack scalability for industrial production. Flow chemistry or microwave-assisted synthesis could reduce reaction times and improve yields .

Targeted Drug Delivery

Conjugating the compound to nanoparticles or liposomes may enhance bioavailability. For example, PEGylation could mitigate rapid renal clearance observed in small molecules.

Mechanistic Studies

Elucidating the exact molecular targets—whether enzymes, receptors, or nucleic acids—is critical. X-ray crystallography of inhibitor-enzyme complexes would provide structural insights .

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